what are the physical properties of 2-Bromo-2',4'-dichloroacetophenone
what are the physical properties of 2-Bromo-2',4'-dichloroacetophenone
An In-depth Technical Guide to the Physical Properties of 2-Bromo-2',4'-dichloroacetophenone
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-2',4'-dichloroacetophenone, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Physical and Chemical Properties
2-Bromo-2',4'-dichloroacetophenone is an organohalogen compound and an aromatic ketone derivative.[1] At room temperature, it typically presents as a crystalline solid, ranging in color from white or colorless to pale yellow or brown, and has a faint, pungent odor.[1][2][3][4][5] Its molecular structure features a phenyl ring substituted with two chlorine atoms at the 2' and 4' positions and a bromoacetyl group.[1]
Data Presentation: Quantitative Properties
The following table summarizes the key quantitative physical and chemical properties of 2-Bromo-2',4'-dichloroacetophenone.
| Property | Value | Reference(s) |
| IUPAC Name | 2-bromo-1-(2,4-dichlorophenyl)ethanone | [6] |
| CAS Number | 2631-72-3 | [1][3] |
| Molecular Formula | C₈H₅BrCl₂O | [3][7][8] |
| Molecular Weight | 267.93 g/mol | [3][6][7] |
| Appearance | White to brown low melting solid; Crystalline powder | [1][2][4][5] |
| Melting Point | 25-29 °C | [2][3][4] |
| Boiling Point | 103-106 °C (at 0.4 Torr) | [2][3][4][5] |
| Density | 1.695 ± 0.06 g/cm³ (Predicted) | [2][3][4][7] |
| Flash Point | > 230 °F (> 110 °C) | [3][4][9] |
| Vapor Pressure | 0.00141 mmHg at 25°C | [3] |
| Refractive Index | 1.596 - 1.60 | [2][3][4] |
| Solubility | Soluble in chloroform, methanol (B129727), acetone, ethanol, and dichloromethane.[1][3][4][5] Sparingly soluble in water.[1] | |
| LogP | 3.571 | [3] |
Experimental Protocols
The following sections detail common experimental procedures for the synthesis of 2-Bromo-2',4'-dichloroacetophenone. The determination of its physical properties, such as melting and boiling points, follows standard laboratory techniques (e.g., capillary melting point apparatus, vacuum distillation) which are not detailed here.
Synthesis Protocol 1: Bromination via N-Bromosuccinimide
This method involves the alpha-bromination of the precursor 2',4'-dichloroacetophenone (B156173) using N-bromosuccinimide (NBS) as the bromine source and p-toluenesulfonic acid (p-TsOH) as a catalyst.[4]
Materials:
-
2',4'-dichloroacetophenone
-
N-bromosuccinimide (NBS)
-
p-toluenesulfonic acid (p-TsOH)
-
Acetonitrile (solvent)
-
Ethyl acetate (B1210297) (extraction solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel (for column chromatography)
-
Hexane
Procedure:
-
A solution of 2',4'-dichloroacetophenone (1 equivalent) is prepared in acetonitrile.[4]
-
N-bromosuccinimide (1 equivalent) is added slowly to the stirred solution. Stirring is continued for 10-15 minutes.[4]
-
p-Toluenesulfonic acid (2 equivalents) is then added to the mixture.[4]
-
The reaction mixture is heated to reflux for 4-5 hours, with the reaction progress monitored by thin-layer chromatography (TLC).[4]
-
Upon completion, the mixture is cooled to room temperature.[4]
-
The cooled mixture is washed with a saturated sodium bicarbonate solution and then extracted multiple times with ethyl acetate.[4]
-
The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.[4]
-
The resulting crude product is purified by silica gel column chromatography using an ethyl acetate/hexane mixture as the eluent to yield pure 2-Bromo-2',4'-dichloroacetophenone.[4]
Synthesis Protocol 2: Bromination using Liquid Bromine
This protocol utilizes liquid bromine in methanol to achieve the bromination of the acetophenone (B1666503) precursor.[10]
Materials:
-
2′,4′-dichloroacetophenone
-
Bromine (Br₂)
-
Methanol (solvent)
-
Toluene (B28343) (extraction solvent)
-
Water
Procedure:
-
2′,4′-dichloroacetophenone is dissolved in methanol.[10]
-
Bromine (1 equivalent) is added dropwise to the solution while maintaining the reaction temperature between 45-50°C.[10]
-
After the addition is complete, methanol is evaporated from the reaction solution under reduced pressure.[10]
-
The resulting concentrate is dissolved in toluene and washed three times with water.[10]
-
Finally, the toluene is distilled off under reduced pressure to yield the crude 2-bromo-2′,4′-dichloroacetophenone product.[10]
Visualizations
The following diagrams illustrate the molecular structure and a generalized experimental workflow for the synthesis of 2-Bromo-2',4'-dichloroacetophenone.
Caption: Molecular structure of 2-Bromo-2',4'-dichloroacetophenone.
Caption: Generalized workflow for the synthesis of the title compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Bromo-2',4'-dichloroacetophenone - Protheragen [protheragen.ai]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Bromo-2',4'-dichloroacetophenone | 2631-72-3 [chemicalbook.com]
- 5. 2-Bromo-2',4'-dichloroacetophenone Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one | C8H5BrCl2O | CID 75828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Bromo-2',4'-dichloroacetophenone | 2631-72-3 | FB19068 [biosynth.com]
- 8. calpaclab.com [calpaclab.com]
- 9. chembk.com [chembk.com]
- 10. Synthesis routes of 2-Bromo-2',4'-dichloroacetophenone [benchchem.com]
